1-(2-(Oxetan-3-yl)phenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Oxetan-3-yl)phenyl)ethan-1-one is an organic compound with the molecular formula C11H12O2 It features a phenyl ring substituted with an oxetane ring and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-(Oxetan-3-yl)phenyl)ethan-1-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the oxetane ring can be formed via intramolecular cyclization of a precursor containing a hydroxyl group and a halide under basic conditions . Another method involves the use of Paternò–Büchi reactions, which are [2+2] cycloadditions of carbonyl compounds with alkenes under UV light .
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the synthetic routes mentioned above. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Oxetan-3-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), Nitrating agents (HNO3/H2SO4)
Major Products:
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1-(2-(Oxetan-3-yl)phenyl)ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying enzyme interactions.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(2-(Oxetan-3-yl)phenyl)ethan-1-one involves its interaction with molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, disrupt cellular processes, and induce specific biological effects .
Comparison with Similar Compounds
1-(Oxetan-3-yl)ethan-1-one: This compound lacks the phenyl ring, making it less complex and potentially less versatile in applications.
2-(Oxetan-3-yl)phenol: This compound has a hydroxyl group instead of an ethanone group, leading to different reactivity and applications.
Uniqueness: 1-(2-(Oxetan-3-yl)phenyl)ethan-1-one stands out due to its combination of the oxetane ring and phenyl ring with an ethanone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-[2-(oxetan-3-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H12O2/c1-8(12)10-4-2-3-5-11(10)9-6-13-7-9/h2-5,9H,6-7H2,1H3 |
InChI Key |
ZFYUNIPDUNDPGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.